molecular formula C13H9N3O3 B5611795 Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Cat. No.: B5611795
M. Wt: 255.23 g/mol
InChI Key: OJUZLPMHOJWBKE-UHFFFAOYSA-N
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Description

Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide (CAS 1253699-51-2) is an isatinic hydrazone Schiff base, a class of compounds formed via the condensation of furan-2-carboxylic acid hydrazide with isatin . This heterocyclic building block is primarily valued in research as a versatile ligand for synthesizing coordination complexes. It readily forms stable, six-coordinate complexes with various transition metal ions, including Co(II), Zn(II), and Cd(II), which often adopt a distorted octahedral geometry . Researchers employ this compound in the spectral characterization and structural analysis of novel metal-organic compounds . Beyond its applications in inorganic and coordination chemistry, this Schiff base ligand and its metal complexes have demonstrated significant biological activity in preclinical research. Studies have shown that they exhibit a potential antibacterial effect against both Gram-positive bacterial strains such as Bacillus and Gram-negative bacteria like E. coli . The compound is for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-12(10-6-3-7-19-10)16-15-11-8-4-1-2-5-9(8)14-13(11)18/h1-7,14,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUZLPMHOJWBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the condensation of furan-2-carboxylic acid hydrazide with an appropriate indole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Schiff Base Formation

The hydrazide group readily participates in condensation reactions with carbonyl-containing compounds to form hydrazone derivatives (Schiff bases). This reaction is pH-dependent and often catalyzed by acids like glacial acetic acid or p-toluenesulfonic acid (PTSA) .

Example Reaction:

Furan-2-carboxylic acid hydrazide+Isatin derivativesPTSA, EtOH:H2OSonicationHydrazone product\text{Furan-2-carboxylic acid hydrazide} + \text{Isatin derivatives} \xrightarrow[\text{PTSA, EtOH:H}_2\text{O}]{\text{Sonication}} \text{Hydrazone product}

Reaction ComponentConditionsYieldSource
Isatoic anhydride + hydrazideSonication, EtOH:H₂O (5:5), PTSA85%
3-Formyl-6-nitrochromone + hydrazideReflux in THF/EtOH (3h)70%

Key structural outcomes include the formation of a (Z)-configured imine double bond, confirmed via X-ray crystallography in analogous compounds .

Cyclization Reactions

The compound undergoes cyclization to form heterocyclic systems, particularly under oxidative or thermal conditions. For instance, iodine/K₂CO₃-mediated oxidative cyclization generates 1,3,4-oxadiazoles .

Mechanistic Pathway:

  • Hydrazide reacts with aldehydes to form hydrazones.

  • Oxidative cyclization eliminates H₂O, forming a five-membered oxadiazole ring.

SubstrateOxidizing AgentSolventProductYieldSource
Acyl hydrazide derivativesI₂/K₂CO₃DMSO1,3,4-Oxadiazoles33–50%

This reactivity is critical for generating bioactive heterocycles with antimicrobial and antitumor potential .

Metal Complexation

The hydrazide moiety acts as a polydentate ligand, coordinating with transition metals via the imine nitrogen and carbonyl oxygen. Such complexes are studied for catalytic and medicinal applications.

Example:
Reaction with Cu(II) or Fe(III) salts in ethanol yields stable complexes. Spectral shifts in IR (C=O and C=N stretching) and UV-Vis (d-d transitions) confirm coordination .

Metal IonObserved Shifts (IR, cm⁻¹)ApplicationSource
Cu(II)Δν(C=O) = -15, Δν(C=N) = -20Antimicrobial agents
Fe(III)Δν(C=O) = -10, Δν(C=N) = -18Anticancer studies

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution, such as nitration or halogenation, though such reactions are less common due to competing reactivity at the hydrazide group.

Notable Reaction:
Nitration at the 5-position of the furan ring enhances antimicrobial activity but requires controlled conditions to avoid decomposition .

Biological Activity Correlations

Reactivity directly influences pharmacological properties:

  • Antimicrobial Action : Hydrazones disrupt microbial cell walls via hydrogen bonding and hydrophobic interactions .

  • Antitumor Activity : Oxadiazole derivatives inhibit cancer cell proliferation by targeting signaling pathways (e.g., MAPK/ERK) .

BioactivityMechanismMIC/IC₅₀ ValuesSource
Antibacterial (E. coli)Hydrazone-metal complex formationMIC = 3.3 µM
Cytotoxic (MCF-7)Oxadiazole-induced apoptosisIC₅₀ = 25.8 µM

Physicochemical Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and adheres to Lipinski’s rule of five, suggesting oral bioavailability .

PropertyValueSource
LogP-0.12 (Consensus)
Aqueous Solubility33.7 mg/mL (ESOL)
TPSA68.26 Ų

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Furan-2-carboxylic acid hydrazide derivatives have demonstrated significant antimicrobial properties. In a study, compounds synthesized from furan-2-carboxylic acid hydrazide were tested for antibacterial and antifungal activities. The results indicated that certain derivatives exhibited potent activity against various microbial strains, suggesting their potential as new antimicrobial agents .

Anticancer Properties
Research has shown that furan-based compounds can inhibit cancer cell proliferation. For instance, derivatives of furan-2-carboxylic acid hydrazide were evaluated for their cytotoxic effects on cancer cell lines. The findings revealed that some compounds displayed promising anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis of Heterocyclic Compounds

Furan-2-carboxylic acid hydrazide serves as a versatile building block for synthesizing various heterocyclic compounds. Its derivatives have been utilized in the synthesis of:

  • Triazoles : Compounds derived from furan-2-carboxylic acid hydrazide have been converted into 1,4-substituted thiosemicarbazides and subsequently into triazole derivatives, which are known for their biological activity .
  • Oxadiazoles : The compound has also been used to synthesize oxadiazole derivatives, which exhibit a range of pharmacological activities including anti-inflammatory and analgesic properties .

Coordination Chemistry

Furan-2-carboxylic acid hydrazide can form coordination complexes with transition metals. These complexes have been studied for their potential applications in catalysis and drug delivery systems. For example, copper(II) complexes derived from furan-based ligands have shown significant interaction with DNA, indicating their potential use in targeted drug delivery systems .

Material Science

The incorporation of furan derivatives into polymers has been explored for developing new materials with enhanced properties. Furan-based monomers can be polymerized to create materials with unique thermal and mechanical properties suitable for applications in coatings and adhesives.

Case Study 1: Antimicrobial Screening

A series of synthesized compounds from furan-2-carboxylic acid hydrazide were screened against different bacterial strains. The study revealed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Case Study 2: Anticancer Evaluation

In vitro studies on cancer cell lines treated with furan-derived compounds showed a dose-dependent reduction in cell viability. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Data Tables

Application AreaCompound DerivativeActivity/Properties
Medicinal ChemistryAntimicrobial derivativesSignificant antibacterial activity
Medicinal ChemistryAnticancer derivativesInduction of apoptosis in cancer cells
SynthesisTriazole derivativesBiological activity against pathogens
Coordination ChemistryCopper(II) complexesDNA intercalation properties
Material ScienceFuran-based polymersEnhanced thermal/mechanical properties

Mechanism of Action

The mechanism of action of furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Variations

The compound’s closest structural analogues include:

  • Thiophene-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide : Replaces the furan ring with a thiophene moiety, altering electronic properties and lipophilicity .
  • Pyridine-2-carboxylic acid hydrazide derivatives : Substitutes the furan with a pyridine ring, influencing metal-binding affinity and biological activity .

Key Structural Differences:

Compound Heterocycle logP (clogP) Antiproliferative LD₅₀ (µM)
Furan-2-carboxylic acid hydrazide Furan 1.4 12.5 (A431 cells)
Thiophene-2-carboxylic acid hydrazide Thiophene 2.1 8.2 (A431 cells)

Data adapted from Hollósy et al.

Thiophene derivatives exhibit higher lipophilicity (clogP) and superior antiproliferative activity compared to furan analogues due to enhanced membrane permeability . Pyridine-based variants, however, show mixed results; for example, pyridine-2-carboxylic acid hydrazide forms acyl-NAD adducts (Ki = 0.75 nM for InhA inhibition), whereas the furan analogue lacks this activation pathway .

Functional Group Modifications

Substituents on the indole or hydrazide moieties significantly impact bioactivity:

  • Naphthalenyl or triazolyl substitutions : Derivatives like 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxoindol-3-ylidene)-acetamide (compound 18 in ) demonstrate varied solubility and receptor affinity.

Biological Activity Trends:

  • Anthelmintic activity : Imidazolone derivatives (e.g., 4-(4-Methyl-benzylidene)-5-oxo-2-phenyl-imidazolidine-1-carbothioic acid hydrazide) exhibit stereoselective activity against earthworms, while furan-based analogues are less potent .
  • Anticancer activity : Thiophene derivatives outperform furan analogues in A431 cell lines (LD₅₀ = 8.2 µM vs. 12.5 µM) due to higher clogP values .

Coordination Chemistry and Metal Complexes

Furan-2-carboxylic acid hydrazide forms stable complexes with transition metals (e.g., Co²⁺, Cd²⁺), which are structurally distinct from thiophene or pyridine analogues. For instance:

  • Cobalt complexes : Show higher stability constants (logβ = 12.3) compared to cadmium complexes (logβ = 9.8) due to stronger d-orbital interactions .
  • Biological implications : Metal complexes of thiophene derivatives exhibit superior DNA intercalation and ROS generation, correlating with enhanced cytotoxicity .

Biological Activity

Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a compound of significant interest due to its diverse biological activities. This article presents an overview of its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid hydrazide with indoline derivatives. A notable method described by Bhardwaj and Jain (2014) utilized a greener approach, employing water as a solvent under reflux conditions to yield high purity products in short reaction times. The synthesis process was monitored using thin-layer chromatography (TLC) to ensure completion and purity of the compounds synthesized .

Antimicrobial Activity

Hydrazone derivatives, including those derived from furan-2-carboxylic acid, have shown promising antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, Kumar et al. (2016) reported that certain hydrazone derivatives demonstrated significant antibacterial effects, with zones of inhibition comparable to standard antibiotics like ampicillin .

Table 1: Antibacterial Activity of Hydrazone Derivatives

CompoundZone of Inhibition (mm)Bacterial Strain
821S. aureus
1021E. coli
Control22Ampicillin

Anticancer Activity

Furan-based hydrazone compounds have also been investigated for their anticancer potential. Recent studies have highlighted their ability to induce apoptosis in various cancer cell lines. For instance, a study assessing the cytotoxic effects of these compounds on human liver carcinoma cells (HepG-2) found that several derivatives exhibited IC50 values near that of the reference drug doxorubicin .

Table 2: Anticancer Activity Against HepG-2 Cells

CompoundIC50 Value (µM)Reference Compound
35.0Doxorubicin
126.5Doxorubicin
147.0Doxorubicin

The biological activity of Furan-2-carboxylic acid derivatives is often attributed to the presence of specific functional groups that facilitate interaction with biological targets. For instance, the azomethine (-NH-N=CH-) linkage in hydrazones is known for its role in biological activity, particularly in antimicrobial and anticancer mechanisms .

Antioxidant Properties

In addition to antimicrobial and anticancer activities, these compounds have demonstrated antioxidant properties, which contribute to their overall therapeutic potential. The ability to scavenge free radicals can enhance cellular protection against oxidative stress, a factor implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

A notable case study involved the evaluation of a series of furan-based hydrazones for their anticancer effects against multiple cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also promoted apoptosis through mitochondrial pathways, highlighting their potential as novel therapeutic agents in cancer treatment .

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the key steps in synthesizing Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide? A1. The synthesis typically involves two stages:

Hydrazide formation : React furan-2-carboxylic acid with hydrazine hydrate to produce furan-2-carbohydrazide .

Condensation : React the hydrazide with an indole-2,3-dione derivative (e.g., isatin) in ethanol under acidic reflux (4–10 hours) to form the hydrazone linkage. Purification via crystallization from ethanol yields the target compound .

Advanced: Q. Q2. How can researchers optimize reaction yields and purity for this compound? A2. Key factors include:

  • Solvent choice : Ethanol or acetonitrile improves solubility and reduces side reactions .
  • Temperature control : Reflux at 50–80°C balances reaction rate and decomposition risks .
  • Acid catalysis : Adding glacial acetic acid (4–5 drops) accelerates imine bond formation .
  • Purification : Recrystallization from dioxane or ethanol removes unreacted starting materials .
Study SolventTemperature (°C)Yield (%)Purity (MP, °C)Reference
Example 1Ethanol80 (reflux)84301–303
Example 2Acetonitrile5072285–288

Structural Characterization

Basic: Q. Q3. What spectroscopic methods confirm the structure of this compound? A3. Use:

  • FT-IR : Identify carbonyl (C=O, ~1640–1700 cm⁻¹) and NH stretches (~3280 cm⁻¹) .
  • NMR : Confirm hydrazone proton (N–H, δ 10–12 ppm) and aromatic indole/furan protons (δ 6.5–8.5 ppm) .

Advanced: Q. Q4. How can X-ray crystallography resolve ambiguities in molecular geometry? A4. Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) provides precise bond lengths and angles. For example, the indole C=O bond typically measures ~1.22 Å, while the hydrazone C–N bond is ~1.35 Å .

Biological Activity Evaluation

Basic: Q. Q5. What in vitro assays are suitable for screening anti-inflammatory activity? A5. Use:

  • COX-2 inhibition assays : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA) .
  • Cell viability tests : Assess cytotoxicity in RAW 264.7 macrophages via MTT assays .

Advanced: Q. Q6. How should in vivo anti-inflammatory studies be designed for this compound? A6. Follow protocols from :

  • Animal models : Use carrageenan-induced paw edema in rats.
  • Dosage : Administer 10–50 mg/kg orally.
  • Statistical analysis : Apply Student’s t-test with p < 0.05 significance (STATISTICA 7.0) .

Computational and Mechanistic Studies

Advanced: Q. Q7. How can DFT calculations predict reactivity and electronic properties? A7. Perform:

  • HOMO-LUMO analysis : Evaluate electron delocalization in the hydrazone-indole system (bandgap ~3.5 eV) .
  • Molecular docking : Simulate binding to COX-2 (PDB: 1PXX) to identify key interactions (e.g., hydrogen bonds with Arg120) .

Addressing Data Contradictions

Advanced: Q. Q8. How can researchers resolve discrepancies in reported biological activities? A8. Analyze variables:

  • Structural analogs : Compare substituents on the indole ring (e.g., 5-methyl vs. 5-Cl derivatives alter bioactivity) .
  • Assay conditions : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or incubation times may explain variability .

Safety and Handling

Basic: Q. Q9. What safety protocols are critical during synthesis? A9.

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 1A) .
  • Ventilation : Use fume hoods to prevent inhalation of hydrazine vapors .

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